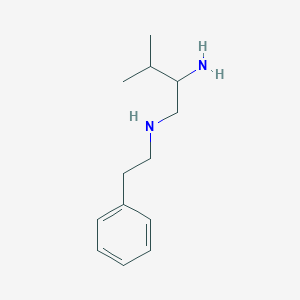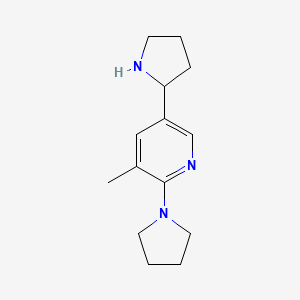![molecular formula C12H19N3O2 B11821263 Tert-butyl N-[2-amino-1-(pyridin-2-YL)ethyl]carbamate](/img/structure/B11821263.png)
Tert-butyl N-[2-amino-1-(pyridin-2-YL)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[2-amino-1-(pyridin-2-YL)ethyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a pyridine ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination and Reduction: The synthesis of tert-butyl N-[2-amino-1-(pyridin-2-YL)ethyl]carbamate can begin with the amination of a suitable precursor, followed by reduction. For example, starting from a pyridine derivative, the amino group can be introduced through a nucleophilic substitution reaction.
Esterification and Protection: The intermediate product can then undergo esterification to introduce the tert-butyl group. Protection of the amino group is often necessary to prevent unwanted side reactions.
Condensation: The final step involves the condensation of the protected intermediate with a carbamate precursor to form the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction rates .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine, which can further react to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines .
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new materials with specific properties .
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Used in the synthesis of biologically active compounds .
Medicine:
- Explored as a potential drug candidate for various therapeutic applications.
- Utilized in the development of prodrugs that release active compounds in vivo .
Industry:
- Applied in the production of specialty chemicals and polymers.
- Used in the formulation of coatings and adhesives .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-amino-1-(pyridin-2-YL)ethyl]carbamate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can modify biological molecules. The pyridine ring can participate in coordination with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Tert-butyl N-[2-aminoethyl]carbamate: Similar structure but lacks the pyridine ring.
Tert-butyl N-[2-(methylamino)ethyl]carbamate: Contains a methyl group instead of a pyridine ring.
Uniqueness:
- The presence of the pyridine ring in tert-butyl N-[2-amino-1-(pyridin-2-YL)ethyl]carbamate provides unique electronic properties that can influence its reactivity and interactions with biological targets.
- This compound’s ability to undergo diverse chemical reactions makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C12H19N3O2 |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
tert-butyl N-(2-amino-1-pyridin-2-ylethyl)carbamate |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-10(8-13)9-6-4-5-7-14-9/h4-7,10H,8,13H2,1-3H3,(H,15,16) |
InChI Key |
WMXISSGEJQZXPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B11821205.png)
![rac-tert-butyl N-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate](/img/structure/B11821206.png)




![N-methyl-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11821220.png)


![(4R,5S)-tert-butyl 4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11821239.png)



